BMS-181101 is a novel compound currently under investigation for its potential therapeutic applications, particularly in the treatment of major depressive disorder. It is classified as a serotonin reuptake inhibitor and exhibits a unique pharmacological profile that distinguishes it from other antidepressants. The compound's development is part of ongoing research by Bristol Myers Squibb Company, aimed at exploring its efficacy and safety in clinical settings.
BMS-181101 was synthesized and developed by Bristol Myers Squibb Company. The compound is derived from a series of chemical modifications aimed at enhancing its pharmacological properties, specifically targeting serotonin receptors in the brain.
BMS-181101 falls under the category of antidepressants and is specifically classified as a serotonin reuptake inhibitor. Its mechanism of action involves modulation of serotonin levels, which are crucial for mood regulation.
The synthesis of BMS-181101 involves several steps, primarily focusing on the methylation of a 5-hydroxypiperazine precursor using [11C]methyl iodide. This process is followed by purification through high-performance liquid chromatography (HPLC) to ensure the removal of impurities and isolation of the desired product.
The molecular formula of BMS-181101 is , with a molecular weight of approximately 369.4 g/mol. The IUPAC name for this compound is 5-fluoro-3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indole.
BMS-181101 participates in various chemical reactions, including:
Common reagents used in these reactions include:
The major products from these reactions typically include hydroxy derivatives and modified forms of BMS-181101.
BMS-181101 functions primarily as a full agonist at dorsal raphe somatodendritic 5-hydroxytryptamine 1A autoreceptors and presynaptic terminal 5-hydroxytryptamine 1D receptors. This dual action leads to:
BMS-181101 is characterized by:
Key chemical properties include:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3